molecular formula C9H9BrN2O2 B3034541 7-Bromo-6-nitro-1,2,3,4-tetrahydroisoquinoline CAS No. 186390-62-5

7-Bromo-6-nitro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B3034541
CAS No.: 186390-62-5
M. Wt: 257.08 g/mol
InChI Key: MLIZUKAIRKGUIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-6-nitro-1,2,3,4-tetrahydroisoquinoline (CAS 186390-62-5) is a chemical building block of significant interest in medicinal chemistry and drug discovery. Its structure incorporates both a bromo and a nitro functional group on the tetrahydroisoquinoline (THIQ) scaffold, making it a versatile synthetic intermediate for the construction of more complex molecules through various cross-coupling and functional group transformation reactions. The tetrahydroisoquinoline core is recognized as a privileged structure in drug design, with derivatives demonstrating a broad spectrum of biological activities . This compound is particularly valuable for exploring structure-activity relationships (SAR) in the development of novel therapeutic agents. Research indicates that THIQ-based compounds can be designed to target specific proteins, such as Bruton's Tyrosine Kinase (BTK), and have shown potential in pharmaceutical compositions for preventing or treating conditions including cancer, autoimmune diseases, and neurodegenerative disorders like Parkinson's disease . Furthermore, disubstituted tetrahydroisoquinoline analogs have been investigated as effective inhibitors in other therapeutic areas, highlighting the importance of the substitution pattern on the core scaffold for optimizing potency and properties . As a key intermediate, 7-Bromo-6-nitro-THIQ enables researchers to systematically modify the scaffold to develop compounds with improved efficacy and selectivity for their specific research applications. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

7-bromo-6-nitro-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O2/c10-8-3-7-5-11-2-1-6(7)4-9(8)12(13)14/h3-4,11H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIZUKAIRKGUIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=C(C=C21)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-Bromo-6-nitro-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 1,2,3,4-tetrahydroisoquinoline, followed by nitration to introduce the nitro group at the desired position. The reaction conditions often involve the use of bromine and nitric acid under controlled temperatures to ensure selective substitution . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

7-Bromo-6-nitro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles.

Scientific Research Applications

Medicinal Chemistry Applications

7-Bromo-6-nitro-1,2,3,4-tetrahydroisoquinoline has garnered attention for its potential therapeutic applications:

  • Neurological Disorders : It serves as an intermediate in the synthesis of drugs targeting neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound's ability to interact with neurotransmitter systems makes it a candidate for further investigation in neuropharmacology .
  • Anticancer Activity : Research indicates that this compound may exhibit anticancer properties by influencing cellular pathways involved in tumor growth and metastasis. Its structural characteristics allow for interactions with specific biomolecules that may regulate cancer cell proliferation .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Its unique structure enhances its binding affinity to microbial targets, potentially leading to effective treatments for bacterial and fungal infections .

Biological Research Applications

The biological implications of this compound extend beyond medicinal uses:

  • Cellular Mechanisms : Studies have shown that this compound can bind to specific enzymes and receptors within cells, influencing their functions. This interaction can modulate various cellular processes, including apoptosis and signal transduction pathways .
  • Structural Activity Relationship (SAR) : Ongoing research focuses on understanding the SAR of tetrahydroisoquinoline derivatives. The presence of both bromine and nitro groups significantly alters the biological activity compared to other analogs .

Industrial Applications

In addition to its research applications, this compound finds utility in industrial contexts:

  • Synthesis of Fine Chemicals : The compound is utilized as a building block in the synthesis of various fine chemicals due to its versatile reactivity. It can participate in substitution reactions with nucleophiles like amines or thiols .
  • Pharmaceutical Development : As an intermediate in drug synthesis, it plays a crucial role in the development of new pharmaceuticals targeting diverse therapeutic areas .

Comparison with Related Compounds

The following table summarizes key structural features and applications of related compounds:

Compound NameStructural CharacteristicsUnique Features
This compoundBromine at 7th position; Nitro at 6th positionEnhanced biological activity due to dual substituents
7-Nitro-1,2,3,4-tetrahydroisoquinolineNitro group at the 7th positionLacks bromine; different reactivity profile
6-NitroisoquinolineNitro group at the 6th positionDifferent core structure; lower bioactivity

Mechanism of Action

The mechanism of action of 7-Bromo-6-nitro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can form halogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Tetrahydroisoquinoline Derivatives

Structural Modifications and Substituent Effects

The biological and physicochemical properties of THIQ derivatives are highly dependent on substituent positions and functional groups. Key analogs and their substituent patterns are summarized below:

Compound Substituents Key Properties References
7-Bromo-6-nitro-1,2,3,4-THIQ Br (C7), NO₂ (C6) High reactivity due to electron-withdrawing nitro group; limited pharmacological data available.
1-Aryl-6,7-dimethoxy-1,2,3,4-THIQ OMe (C6, C7), aryl (N1) Vasorelaxant (IC₅₀ = 41.6 μM), positive inotropic effect (EC₅₀ = 14.6 μM).
6,7-Dihydroxy-1-methyl-THIQ (SAL) OH (C6, C7), Me (N1) Neuroprotective; modulates dopamine metabolism (reduces DOPAC/HVA ratios).
STX3451 (2-(3-Bromo-4,5-dimethoxybenzyl)-7-MeO-6-sulfamoyloxy-THIQ) Br, OMe, sulfamoyloxy (C6) Anticancer: Induces G2–M arrest, apoptosis, and autophagy in breast cancer cells.
7-Bromo-6-methoxy-THIQ hydrochloride Br (C7), OMe (C6), HCl salt Structural analog with improved solubility; pharmacological data pending.
8-Bromo-6-methoxy-THIQ Br (C8), OMe (C6) Synthetic intermediate; no reported bioactivity.

Pharmacological Activity Comparisons

Vasorelaxant and Inotropic Effects
  • 1-Aryl-6,7-dimethoxy-THIQ: Exhibits dual activity: Vasorelaxation: Reduces KCl-induced contraction by 89.5 ± 3.1% and PE-induced contraction by 75.2 ± 3.2% . Positive Inotropic Effect (PIE): Increases cardiac contraction force by 65.6 ± 4.4% (EC₅₀ = 14.6 μM) .
  • Dihydroquercetin (DHQ) conjugate (DHQ-11) : Outperforms 1-aryl-6,7-dimethoxy-THIQ in PIE (EC₅₀ = 9.7 μM vs. 14.6 μM) .
Anticancer Activity
  • STX3451 : A bromo- and sulfamoyloxy-substituted THIQ, induces G2–M arrest and apoptosis in MDA-MB-231 and MCF-7 breast cancer cells . Its mechanism involves autophagy induction, distinguishing it from nitro-substituted analogs like 7-bromo-6-nitro-THIQ.
Neuroactivity
  • Nitro- and bromo-substituted THIQs lack reported neuroactivity in the evidence.

Biological Activity

7-Bromo-6-nitro-1,2,3,4-tetrahydroisoquinoline (7-Br-6-NO2-THIQ) is a halogenated heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

7-Br-6-NO2-THIQ has the molecular formula C9H9BrN2O2C_9H_9BrN_2O_2, characterized by a tetrahydroisoquinoline core with a bromine atom at the 7th position and a nitro group at the 6th position. The presence of these substituents enhances its reactivity and biological interactions, making it a subject of interest in various pharmacological studies .

The biological activity of 7-Br-6-NO2-THIQ is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The nitro group can participate in redox reactions, while the bromine atom facilitates the formation of halogen bonds with biological molecules. These interactions modulate enzyme activity and receptor signaling pathways, leading to various pharmacological effects .

Enzyme Inhibition

Research indicates that 7-Br-6-NO2-THIQ exhibits significant enzyme inhibitory properties. It has been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can potentially lead to drug-drug interactions and altered pharmacokinetics of co-administered drugs .

Neuroprotective Effects

Studies have suggested that 7-Br-6-NO2-THIQ may possess neuroprotective properties. Its ability to interact with neurotransmitter receptors suggests potential applications in treating neurodegenerative diseases such as Alzheimer's. For instance, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme implicated in the breakdown of acetylcholine, thus enhancing cholinergic signaling .

Comparative Studies

A comparative analysis of 7-Br-6-NO2-THIQ with similar compounds reveals its enhanced biological activity due to the unique combination of its bromine and nitro substituents. For example:

CompoundAChE Inhibition (IC50)Remarks
7-Bromo-1,2,3,4-tetrahydroisoquinolineHigher than 7-Br-6-NO2-THIQLacks nitro group; less reactive
6-Nitro-1,2,3,4-tetrahydroisoquinolineModerateDoes not possess bromine atom
7-Br-6-NO2-THIQSignificantExhibits potent neuroprotective effects

In Vivo Studies

In vivo studies have demonstrated that 7-Br-6-NO2-THIQ can reduce plasma triglyceride levels in animal models, indicating potential applications in metabolic disorders . Additionally, it has shown promise in reducing tumor growth in xenotransplantation models .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Bromo-6-nitro-1,2,3,4-tetrahydroisoquinoline?

  • Methodology : The synthesis of tetrahydroisoquinoline derivatives typically involves cyclization and functionalization steps. For example, acetylation of phenylethylamine derivatives followed by cyclization with methanesulfonic acid and subsequent reduction (e.g., sodium borohydride) can yield substituted tetrahydroisoquinolines . For bromo-nitro derivatives, nitration at the 6-position and bromination at the 7-position may require regioselective electrophilic substitution under controlled conditions (e.g., HNO₃/H₂SO₄ for nitration and Br₂/FeBr₃ for bromination). Post-synthetic purification via column chromatography or recrystallization is critical to isolate the target compound.

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃ or DMSO-d₆) to confirm substitution patterns and ring saturation. For example, aromatic protons in nitro/bromo-substituted tetrahydroisoquinolines typically appear at δ 6.5–8.0 ppm .
  • Mass Spectrometry : ESI-MS or HRMS to validate molecular weight (e.g., [M+H]⁺ for C₉H₈BrN₂O₂: theoretical ~282.98) .
  • Elemental Analysis : To confirm purity and stoichiometry.

Q. What safety precautions are necessary when handling brominated tetrahydroisoquinolines?

  • Methodology : Brominated compounds are often harmful via inhalation, skin contact, or ingestion. Use fume hoods, nitrile gloves, and lab coats. Refer to MSDS guidelines for brominated analogs (e.g., 6-Bromo-1,2,3,4-tetrahydroquinoline), which highlight risks of respiratory irritation and recommend emergency eye washing/skin decontamination .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the bioactivity of this compound in wound healing?

  • Methodology :

  • In Vitro Models : Use human dermal fibroblasts (HDFs) to assess VEGF production via ELISA after treatment with the compound. Co-treatment with inhibitors (e.g., HO-1 inhibitor SnPPIX) can validate mechanistic pathways .
  • In Vivo Models : Full-thickness skin wound models in mice, with daily topical application. Measure wound closure rates and histological analysis of angiogenesis .
  • Data Interpretation : Compare VEGF levels and HO-1 expression (Western blot) to controls.

Q. What experimental challenges arise in resolving contradictory bioactivity data for nitro/bromo-substituted tetrahydroisoquinolines?

  • Methodology : Contradictions may stem from substituent positioning or solvent effects. For example:

  • Regiochemical Effects : Nitro groups at the 6-position (vs. 7-position) can alter electronic properties, impacting receptor binding. Computational modeling (e.g., DFT) can predict electronic distributions .
  • Solubility Issues : Use DMSO or PEG-based vehicles to enhance solubility in biological assays. Pre-screen compounds for cytotoxicity (e.g., MTT assay) to rule out false negatives .

Q. How can researchers optimize the purification of this compound?

  • Methodology :

  • Chromatography : Use silica gel columns with gradient elution (e.g., hexane/ethyl acetate → 10:1 to 5:1). Monitor fractions via TLC (Rf ~0.3–0.5 in ethyl acetate) .
  • Recrystallization : Solvent pairs like ethanol/water or dichloromethane/hexane improve crystal yield.
  • Purity Validation : HPLC with UV detection (λ = 254 nm) to confirm >95% purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-6-nitro-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
7-Bromo-6-nitro-1,2,3,4-tetrahydroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.